molecular formula C10H12ClNO2 B12594180 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one CAS No. 898785-02-9

1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one

Cat. No.: B12594180
CAS No.: 898785-02-9
M. Wt: 213.66 g/mol
InChI Key: ICOOMHKWKSDSJH-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring and an ethoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one typically involves the reaction of 2-chloropyridine with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one is unique due to its specific combination of a chloropyridine ring and an ethoxypropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

898785-02-9

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-3-ethoxypropan-1-one

InChI

InChI=1S/C10H12ClNO2/c1-2-14-6-4-9(13)8-3-5-12-10(11)7-8/h3,5,7H,2,4,6H2,1H3

InChI Key

ICOOMHKWKSDSJH-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)C1=CC(=NC=C1)Cl

Origin of Product

United States

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